Cas no 927801-23-8 (6-bromo-4-iodo-quinoline)

6-bromo-4-iodo-quinoline structure
6-bromo-4-iodo-quinoline structure
Product Name:6-bromo-4-iodo-quinoline
Numero CAS:927801-23-8
MF:C9H5BrIN
MW:333.95117354393
MDL:MFCD08437008
CID:796678
Update Time:2024-10-26

6-bromo-4-iodo-quinoline Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-Bromo-4-iodoquinoline
    • Quinoline,6-bromo-4-iodo-
    • 4-iodo-6-bromoquinoline
    • 6-bromo-4-iodo quinoline
    • BWFLFNVNIISPPK-UHFFFAOYSA-N
    • FCH1386772
    • ST2418895
    • AX8038421
    • Z5354
    • 6-Bromo-4-iodoquinoline (ACI)
    • 6-bromo-4-iodo-quinoline
    • MDL: MFCD08437008
    • Inchi: 1S/C9H5BrIN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
    • Chiave InChI: BWFLFNVNIISPPK-UHFFFAOYSA-N
    • Sorrisi: BrC1C=C2C(N=CC=C2I)=CC=1

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 165
  • Superficie polare topologica: 12.9

Proprietà sperimentali

  • Punto di ebollizione: 375.5°C at 760 mmHg

6-bromo-4-iodo-quinoline Informazioni sulla sicurezza

6-bromo-4-iodo-quinoline Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA533-50mg
6-bromo-4-iodo-quinoline
927801-23-8 97%
50mg
95.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA533-250mg
6-bromo-4-iodo-quinoline
927801-23-8 97%
250mg
399CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA533-1g
6-bromo-4-iodo-quinoline
927801-23-8 97%
1g
1174.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA533-5g
6-bromo-4-iodo-quinoline
927801-23-8 97%
5g
4743CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B842613-250mg
6-Bromo-4-iodoquinoline
927801-23-8 97%
250mg
346.50 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TA533-200mg
6-bromo-4-iodo-quinoline
927801-23-8 97%
200mg
292.0CNY 2021-08-04
TRC
B693718-25mg
6-Bromo-4-iodoquinoline
927801-23-8
25mg
$ 64.00 2023-04-18
TRC
B693718-50mg
6-Bromo-4-iodoquinoline
927801-23-8
50mg
$ 75.00 2023-04-18
TRC
B693718-100mg
6-Bromo-4-iodoquinoline
927801-23-8
100mg
$ 87.00 2023-04-18
TRC
B693718-250mg
6-Bromo-4-iodoquinoline
927801-23-8
250mg
$ 98.00 2023-04-18

6-bromo-4-iodo-quinoline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium iodide Solvents: Propionitrile ;  96 h, reflux; reflux → rt
Riferimento
Preparation of quinoline derivatives as PI3 kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ;  48 h, 100 °C
Riferimento
Synthesis of antitumor candidate GSK2126458
Liu, Kun; Li, Wei; Fan, Houxing; Shan, Zhenwei; Wei, Juzhi, Huagong Shikan, 2010, 24(12), 40-43

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ;  48 h, reflux
Riferimento
Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy
Zhang, Jiankang; Ma, Xiaodong; Lv, Xiaoqing; Li, Ming; Zhao, Yanmei; et al, RSC Advances, 2017, 7(4), 2342-2350

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ;  48 h, reflux
Riferimento
Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors
Lv, Xiaoqing; Ying, Huazhou; Ma, Xiaodong; Qiu, Ni; Wu, Peng; et al, European Journal of Medicinal Chemistry, 2015, 99, 36-50

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ;  96 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate ,  Sodium sulfite Solvents: Water
Riferimento
Preparation of quinoline derivatives as PI3/mTOR inhibitors
, China, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Ethyl acetate ;  1 h, rt
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ;  48 h, reflux
Riferimento
Preparation of the aromatic ring-containing compounds and their pharmaceutical use
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ;  96 h, reflux; reflux → rt
Riferimento
Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin
Knight, Steven D.; Adams, Nicholas D.; Burgess, Joelle L.; Chaudhari, Amita M.; Darcy, Michael G.; et al, ACS Medicinal Chemistry Letters, 2010, 1(1), 39-43

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ;  96 h, reflux
Riferimento
[11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers
Wang, Min; Gao, Mingzhang; Miller, Kathy D.; Sledge, George W.; Zheng, Qi-Huang, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1569-1574

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ;  48 h, reflux
Riferimento
Structure-based optimization leads to the discovery of NSC765844, a highly potent, less toxic and orally efficacious dual PI3K/mTOR inhibitor
Han, Jinsong; Chen, Ying; Yang, Chao; Liu, Ting; Wang, Mingping; et al, European Journal of Medicinal Chemistry, 2016, 122, 684-701

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  30 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ;  48 h, reflux; reflux → rt
Riferimento
Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors
Reinecke, Maria ; Ruprecht, Benjamin; Poser, Sandra; Wiechmann, Svenja ; Wilhelm, Mathias ; et al, ACS Chemical Biology, 2019, 14(4), 655-664

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  rt; 1 h, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ;  rt → reflux; 72 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate Solvents: Water ;  15 min, rt
Riferimento
Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis
Lin, Kingson; Wiles, Rebecca J.; Kelly, Christopher B. ; Davies, Geraint H. M. ; Molander, Gary A., ACS Catalysis, 2017, 7(8), 5129-5133

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium iodide Solvents: Propionitrile ;  96 h, reflux
Riferimento
Preparation of N-[3-(quinolin-6-yl)pyridin-5-yl] benzenesulfonamides as PI3 kinase modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ;  16 h, reflux
Riferimento
Preparation of 1,2,4-triazine-3-amine derivatives as A2a receptor antagonists
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  2 h, rt
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ;  overnight, 85 °C
Riferimento
Preparation of heterocyclic compounds as antitumor agents
, China, , ,

6-bromo-4-iodo-quinoline Raw materials

6-bromo-4-iodo-quinoline Preparation Products

6-bromo-4-iodo-quinoline Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:927801-23-8)6-bromo-4-iodo-quinoline
Numero d'ordine:A859986
Stato delle scorte:in Stock
Quantità:10g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:21
Prezzo ($):274.0
Email:sales@amadischem.com

6-bromo-4-iodo-quinoline Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:927801-23-8)6-bromo-4-iodo-quinoline
A859986
Purezza:99%
Quantità:10g
Prezzo ($):274.0
Email